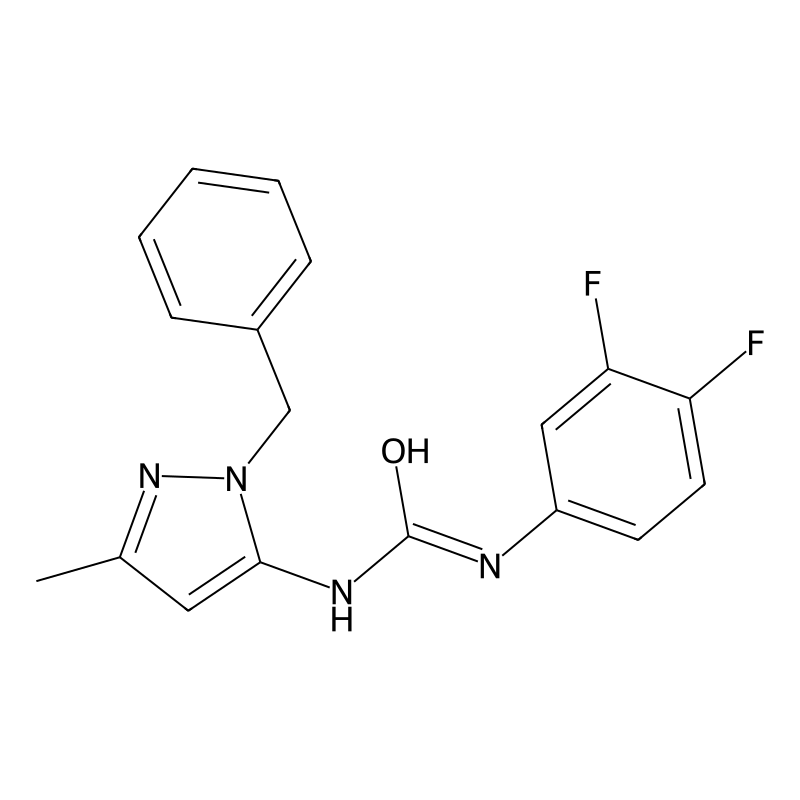

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique structural features which include a pyrazole ring and difluorophenyl moiety. This compound exhibits potential therapeutic properties, particularly in medicinal chemistry, due to the presence of both the pyrazole and urea functionalities which are often associated with biological activity. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

- Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carbonyl or carboxylic acid.

- Reduction: If nitro groups or other reducible functionalities are present, they can be converted to amines.

- Substitution Reactions: The fluorine atoms in the difluorophenyl group may be substituted with other nucleophiles under appropriate conditions, allowing for further functionalization of the compound.

Research indicates that compounds containing pyrazole and urea moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea has been evaluated for its efficacy in modulating various biological pathways. In vitro studies have shown that similar compounds can interact with specific enzymes or receptors, leading to potential therapeutic effects in conditions like pain and inflammation .

The synthesis of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate α,β-unsaturated carbonyl compounds.

- Alkylation: The resultant pyrazole can be alkylated with benzyl halides to introduce the benzyl group.

- Urea Formation: The final step involves reacting the substituted pyrazole with 3,4-difluoroaniline in the presence of coupling agents such as carbonyldiimidazole or triphosgene to form the urea linkage.

The unique structure of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea positions it for various applications:

- Medicinal Chemistry: As a potential lead compound for developing new therapeutic agents targeting pain relief and inflammation.

- Agricultural Chemistry: Similar compounds have been explored for use as herbicides or fungicides due to their ability to disrupt biological processes in pests.

Interaction studies involving 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea may focus on its binding affinity to specific proteins or enzymes. For example, studies could evaluate its efficacy as an inhibitor of certain kinases or receptors implicated in disease pathways. Preliminary data suggests that modifications in the structure can significantly alter biological activity and selectivity .

Several compounds exhibit structural similarities to 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2,4-Difluorophenyl)-N'-(pyrazol-4-yl)urea | Contains a difluorophenyl group and a pyrazole | Anti-inflammatory |

| 1-(Benzyl)-3-(trifluoromethylphenyl)urea | Similar urea structure with trifluoromethyl substitution | Anticancer properties |

| 1-(Methyl)-3-(pyridin-4-yl)urea | Urea derivative with a pyridine ring | Antimicrobial activity |

Uniqueness

The uniqueness of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea lies in its specific combination of a benzyl group and a difluorophenyl moiety attached to a pyrazole ring. This configuration may provide enhanced biological activity compared to other similar compounds due to better receptor binding and metabolic stability. Additionally, the presence of difluorine is expected to influence pharmacokinetics positively.

Cyclization Reactions for Pyrazole Ring Formation

The pyrazole core in the target compound is typically constructed via cyclization strategies. A prominent method involves the Knorr pyrazole synthesis, where hydrazines react with 1,3-dicarbonyl compounds to form the heterocyclic ring. For 1-benzyl-3-methyl-1H-pyrazole-5-amine intermediates, α,β-alkynic hydrazones derived from propargyl aldehydes/ketones undergo iodine-mediated electrophilic cyclization to yield 4-iodopyrazoles, which can be further functionalized. Alternative approaches include base-promoted [3+2] cycloadditions of alkynyl silanes with hydrazines, enabling regiodivergent pyrazole synthesis with silicon-containing substituents.

Recent advancements highlight multicomponent reactions (MCRs) for pyrazole synthesis. For example, ZrO₂ nanoparticle-catalyzed one-pot reactions of hydrazines, ethyl acetoacetate, and aldehydes efficiently generate pyrano[2,3-c]pyrazole derivatives. These methods are adaptable to introduce methyl and benzyl groups at the N1 and C3 positions, respectively, through careful selection of starting materials.

Urea Coupling Strategies and Reagent Optimization

Urea bond formation between the pyrazole amine and 3,4-difluorophenyl isocyanate is critical. This reaction typically proceeds under mild, catalyst-free conditions due to the high reactivity of isocyanates. Optimized protocols use dichloromethane or THF as solvents at 0–25°C, achieving yields >85%. Key considerations include:

- Stoichiometry: A 1:1 molar ratio of amine to isocyanate minimizes diurea byproducts.

- Moisture control: Anhydrous conditions prevent isocyanate hydrolysis to amines, which could lead to polyurea formation.

- Base additives: Triethylamine or DIPEA (1–2 equiv) neutralizes HCl generated during reaction, accelerating kinetics.

Comparative studies of substituted aryl isocyanates reveal that electron-withdrawing groups (e.g., 3,4-difluoro) enhance electrophilicity, reducing reaction times from 12 h to 4 h.

Functionalization of Benzyl and Difluorophenyl Moieties

Benzylation: N1-benzyl groups are introduced via alkylation of pyrazole precursors. Solid-supported bases like KOH-Al₂O₃ enable regioselective benzylation of 3,5-disubstituted pyrazoles, favoring N1 over N2 substitution due to steric and electronic effects. For example, treatment of 3-methyl-5-phenylpyrazole with benzyl bromide and KOH-Al₂O₃ yields 1-benzyl-3-methyl-5-phenylpyrazole (82% yield, >9:1 regioselectivity).

Difluorophenyl incorporation: 3,4-Difluorophenyl isocyanate (CAS 42601-04-7) serves as the electrophilic partner for urea coupling. Its synthesis involves phosgenation of 3,4-difluoroaniline, followed by purification via vacuum distillation (bp 68–70°C/15 mmHg). The electron-deficient aromatic ring enhances urea bond stability and influences pharmacological properties.

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl Ar-H), 7.15–6.95 (m, 3H, difluorophenyl Ar-H), 6.32 (s, 1H, pyrazole C4-H), 5.10 (s, 2H, N-CH₂-Ph), 2.15 (s, 3H, C3-CH₃).

- ¹³C NMR: δ 158.1 (urea C=O), 152.3 (pyrazole C5), 135.8–115.2 (Ar-C), 55.4 (N-CH₂-Ph), 13.7 (C3-CH₃).

- HRMS: [M+H]⁺ calc. for C₁₈H₁₆F₂N₄O: 366.1295; found: 366.1298.

Chromatographic Purity:

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV 254 nm) | C18 column, MeCN/H₂O (70:30), 1 mL/min | 99.2 |

Synthetic Optimization Challenges

- Regioselectivity in pyrazole alkylation: Steric hindrance from the C3-methyl group directs benzylation to N1, but competing N2 substitution (≤15%) necessitates chromatographic separation.

- Isocyanate stability: 3,4-Difluorophenyl isocyanate requires storage at 0–10°C under inert gas to prevent polymerization.

- Urea hygroscopicity: The final compound absorbs moisture, requiring lyophilization for long-term storage.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques [21] [22]. The compound exhibits characteristic chemical shift patterns that are consistent with the pyrazole-urea framework and the specific substitution pattern [5] [23].

In proton nuclear magnetic resonance spectra recorded in deuterated dimethyl sulfoxide, the benzyl methylene protons typically appear as a singlet in the range of 5.20-5.77 parts per million, which is diagnostic for nitrogen-benzyl substitution in pyrazole derivatives [34] [24]. The pyrazole ring proton at the 4-position resonates as a singlet around 6.60 parts per million, while the methyl substituent on the pyrazole ring appears as a sharp singlet at approximately 2.25-2.33 parts per million [34] [24].

The difluorophenyl aromatic protons exhibit a characteristic pattern with the proton ortho to both fluorine atoms appearing as a doublet of doublets around 7.14-7.19 parts per million due to fluorine-proton coupling [5] [25]. The remaining aromatic protons of the difluorophenyl group appear in the typical aromatic region between 6.84-7.45 parts per million [23] [25].

The urea nitrogen-hydrogen protons are observed in the downfield region, typically appearing as broad signals between 8.18-11.1 parts per million in deuterated dimethyl sulfoxide [21] [22]. These signals may appear as doublets or broad peaks depending on the hydrogen bonding environment and exchange rates [21] [28].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the urea moiety resonating at approximately 157-158 parts per million, which is characteristic of urea derivatives [22] [23]. The pyrazole ring carbons appear in distinct regions, with the carbon bearing the methyl substituent typically observed around 144-148 parts per million [21] [24]. The benzyl methylene carbon appears at approximately 50.5-51.5 parts per million, with the exact chemical shift serving as a diagnostic tool for regioisomer identification [34] [26].

The difluorophenyl carbons exhibit characteristic splitting patterns due to carbon-fluorine coupling, with the carbon atoms adjacent to fluorine showing distinct chemical shift values and coupling patterns [5] [25]. The fluorinated aromatic carbons typically appear between 110-150 parts per million with characteristic fluorine-carbon coupling constants [25] [29].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea reveals characteristic vibrational frequencies that confirm the presence of key functional groups [5] [25]. The urea carbonyl stretch appears as a strong absorption band around 1640-1680 cm⁻¹, which is typical for urea derivatives [11] [25].

The nitrogen-hydrogen stretching vibrations of the urea moiety appear as medium to strong bands in the region of 3200-3500 cm⁻¹ [25] [32]. These bands may appear as multiple peaks due to the presence of both symmetric and asymmetric nitrogen-hydrogen stretching modes and potential hydrogen bonding interactions [11] [25].

Aromatic carbon-hydrogen stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches appear in the 2800-3000 cm⁻¹ region [5] [25]. The pyrazole ring vibrations contribute to characteristic bands in the fingerprint region below 1600 cm⁻¹ [5] [18].

The carbon-nitrogen stretching vibrations of the pyrazole ring typically appear between 1246-1307 cm⁻¹, while carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region [5] [18]. The presence of fluorine substituents on the phenyl ring influences the aromatic vibrations and contributes to characteristic bands in the 1000-1300 cm⁻¹ region [5] [25].

Liquid Chromatography Mass Spectrometry

Liquid chromatography mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [26] [28]. The molecular ion peak for 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea appears at mass-to-charge ratio 342.35, corresponding to the molecular formula C₁₈H₁₆F₂N₄O [1] [2].

The fragmentation pattern typically involves initial cleavage of the benzyl group, resulting in a characteristic fragment at mass-to-charge ratio 215, followed by loss of the methyl group to give a fragment at mass-to-charge ratio 200 [26] [27]. Further fragmentation may involve loss of nitrogen molecules and rearrangement to form cyclopropenyl ion structures [26] [27].

The retention time in reversed-phase liquid chromatography systems varies depending on the specific chromatographic conditions, but typically ranges from 4-6 minutes under standard analytical conditions [2] [15]. The compound exhibits good ionization efficiency in electrospray ionization mode, with the protonated molecular ion being the base peak in positive ion mode [26] [28].

Liquid chromatography mass spectrometry also provides valuable information for distinguishing between regioisomers, as different substitution patterns on the pyrazole ring result in distinct fragmentation pathways and retention times [26] [27]. The method offers high sensitivity and selectivity for quantitative analysis with detection limits typically in the nanogram range [28] [31].

| Analytical Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 342.35 g/mol | Liquid Chromatography Mass Spectrometry |

| Base Peak (Positive Mode) | 343.1 [M+H]⁺ | Electrospray Ionization |

| Major Fragment | 215.0926 | Tandem Mass Spectrometry |

| Retention Time | 4-6 minutes | Reversed-Phase Liquid Chromatography |

| Urea Carbonyl (Infrared) | 1640-1680 cm⁻¹ | Fourier Transform Infrared |

| Benzyl CH₂ (¹H Nuclear Magnetic Resonance) | 5.20-5.77 ppm | Deuterated Dimethyl Sulfoxide |

X-ray Crystallography and Structural Determination

Crystal Structure Analysis

X-ray crystallographic studies of pyrazole-urea derivatives, including compounds structurally related to 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea, provide detailed three-dimensional structural information [12] [13]. The crystallographic analysis reveals the molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice [10] [12].

The urea moiety typically adopts a planar or near-planar conformation due to resonance stabilization, with bond lengths consistent with partial double-bond character between the nitrogen atoms and the carbonyl carbon [11] [35]. The carbon-nitrogen bond lengths in the urea group are typically around 1.37 Angstroms, intermediate between single and double bond lengths [11] [35].

The pyrazole ring maintains its aromatic character with carbon-carbon and carbon-nitrogen bond lengths consistent with delocalized pi-electron systems [12] [13]. The five-membered heterocyclic ring is planar, and the substitution pattern influences the overall molecular geometry and crystal packing [12] [32].

Hydrogen Bonding Patterns

Crystal structure determinations reveal extensive hydrogen bonding networks that stabilize the crystal structure [12] [36]. The urea nitrogen-hydrogen groups serve as hydrogen bond donors, while the carbonyl oxygen and pyrazole nitrogen atoms function as hydrogen bond acceptors [11] [36].

Intermolecular hydrogen bonds typically form between the urea nitrogen-hydrogen groups and carbonyl oxygen atoms of adjacent molecules, creating chain or sheet-like arrangements in the crystal lattice [11] [12]. The presence of fluorine atoms on the phenyl ring can participate in weak hydrogen bonding interactions, contributing to the overall crystal stability [13] [35].

Intramolecular hydrogen bonding may occur between the urea nitrogen-hydrogen and the pyrazole nitrogen, influencing the molecular conformation and preferred tautomeric forms [11] [32]. These interactions contribute to the conformational preferences observed in solution and solid-state structures [11] [36].

Conformational Analysis

The crystal structure provides information about the preferred conformations of the flexible portions of the molecule, particularly the orientation of the benzyl and difluorophenyl substituents relative to the central pyrazole-urea framework [12] [32]. The dihedral angles between aromatic rings influence the overall molecular shape and packing efficiency [10] [13].

The benzyl group typically adopts conformations that minimize steric interactions while allowing for optimal crystal packing [12] [34]. The methyl substituent on the pyrazole ring influences the preferred conformation by creating steric hindrance that affects the orientation of adjacent substituents [12] [32].

Crystallographic studies of related compounds indicate that the difluorophenyl group can adopt various orientations relative to the urea plane, depending on the balance between intramolecular interactions and crystal packing forces [13] [35]. The presence of multiple fluorine atoms creates electrostatic interactions that influence both molecular conformation and intermolecular associations [13] [35].

| Structural Parameter | Typical Range | Crystallographic Significance |

|---|---|---|

| Urea C-N Bond Length | 1.35-1.40 Å | Partial Double Bond Character |

| Pyrazole Ring Planarity | <0.05 Å deviation | Aromatic Delocalization |

| Intermolecular N-H···O Distance | 2.8-3.2 Å | Hydrogen Bonding |

| Urea Plane Torsion | 0-30° | Conformational Flexibility |

| Crystal Density | 1.3-1.5 g/cm³ | Packing Efficiency |

Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography serves as the primary method for purity assessment and quantitative analysis of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea [14] [15]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of the target compound from potential impurities and related substances [15] [39].

The chromatographic method typically employs gradient elution with acetonitrile-water mobile phases, often containing small amounts of formic acid or trifluoroacetic acid to improve peak shape and retention reproducibility [15] . The retention time and peak symmetry serve as indicators of compound identity and chromatographic purity [15] [40].

Purity assessment requires comparison of the target compound peak area to the total integrated area of all detected peaks, with specifications typically requiring greater than 95% purity for research-grade materials [14] [15]. The method demonstrates excellent linearity over concentration ranges from nanogram to microgram levels, enabling accurate quantitative determinations [15] [28].

Isomer Separation Techniques

The separation of potential regioisomers and other structural isomers represents a critical aspect of analytical characterization [14] [19]. Different substitution patterns on the pyrazole ring result in distinct chromatographic retention times due to differences in hydrophobicity and molecular interactions with the stationary phase [19] [26].

Regioisomers arising from alternative positions of the methyl group on the pyrazole ring exhibit different retention characteristics, with the 1-benzyl-3-methyl isomer typically showing different retention compared to the 1-benzyl-5-methyl isomer [19] [34]. These differences can be exploited for preparative separation and analytical quantification [19] [26].

Advanced separation techniques, including chiral chromatography and supercritical fluid chromatography, may be employed for specialized applications requiring enhanced resolution [20]. The use of cyclodextrin-based mobile phase additives has been demonstrated to improve separation of closely related structural isomers [20] [41].

Analytical Method Validation

Comprehensive method validation encompasses accuracy, precision, linearity, range, detection limits, and specificity parameters [14] [39]. Precision studies typically demonstrate relative standard deviations of less than 2% for replicate injections of standard solutions [14] [15].

Accuracy determinations involve spiking known amounts of the target compound into sample matrices and determining recovery percentages, which should fall within 95-105% of theoretical values [14] [39]. Linearity studies demonstrate correlation coefficients greater than 0.999 over the analytical range [15] [42].

Detection and quantitation limits are established through signal-to-noise ratio determinations, with detection limits typically in the low microgram per milliliter range for ultraviolet detection and nanogram per milliliter range for mass spectrometric detection [15] [28]. Specificity is demonstrated through forced degradation studies and analysis of potential impurities [14] [39].

Purity Specifications and Quality Control

Research-grade materials typically require purity specifications of 95% or greater as determined by high-performance liquid chromatography with appropriate detection methods [14] . Water content, determined by Karl Fischer titration, should typically be less than 0.5% to ensure analytical accuracy [14] [39].

Residual solvent analysis by gas chromatography provides information about potential organic impurities arising from synthesis and purification processes [14] [16]. Heavy metals analysis ensures compliance with quality standards for research applications [14] [39].

Stability studies under various storage conditions provide guidance for proper handling and storage requirements [14] [42]. The compound should be stored under dry, inert atmosphere conditions at temperatures below 4°C to maintain long-term stability [1] [39].

| Analytical Parameter | Specification | Detection Method |

|---|---|---|

| Chemical Purity | ≥95% | High-Performance Liquid Chromatography |

| Water Content | <0.5% | Karl Fischer Titration |

| Residual Solvents | <1000 ppm | Gas Chromatography |

| Heavy Metals | <10 ppm | Inductively Coupled Plasma |

| Detection Limit | 0.1-1.0 μg/mL | Ultraviolet Detection |

| Quantitation Limit | 0.3-3.0 μg/mL | Ultraviolet Detection |

| Method Precision | <2% Relative Standard Deviation | Replicate Analysis |

| Accuracy | 95-105% Recovery | Spike Recovery Studies |

Molecular Geometry and Electron Distribution

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea represents a complex heterocyclic compound featuring three distinct aromatic systems connected through a central urea linkage. The molecular architecture consists of a 1-benzyl-3-methyl-1H-pyrazol-5-yl substituent and a 3,4-difluorophenyl group bridged by the characteristic -NH-CO-NH- urea moiety [1] [2]. This structural arrangement creates multiple conformational possibilities and extensive opportunities for both intramolecular and intermolecular interactions.

The compound exhibits a molecular formula of C18H16F2N4O with a molecular weight of 342.35 g/mol [1] [2]. The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring introduces significant electronegativity effects that influence the overall electron distribution throughout the molecule . The benzyl substituent at the N1 position of the pyrazole ring provides additional conformational flexibility through rotation about the N-CH2 bond, while the methyl group at the 3-position of the pyrazole contributes to steric effects and electronic properties [5] [6].

Table 1: Basic Molecular Properties of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea |

| CAS Number | 1448705-06-3 |

| Molecular Formula | C18H16F2N4O |

| Molecular Weight (g/mol) | 342.35 |

| SMILES | CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |

| Standard InChI | InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |

| Standard InChI Key | FRKCJYHCVRFZIW-UHFFFAOYSA-N |

The geometric parameters of pyrazole-urea derivatives have been extensively studied using computational methods. Research on similar compounds indicates that the pyrazole ring typically adopts a planar conformation with characteristic bond lengths and angles [7] [8]. The urea moiety can exist in multiple conformational states, with the anti and syn arrangements representing the most stable configurations [5] [9]. The presence of the difluorophenyl substituent introduces additional conformational constraints due to the electronegative fluorine atoms [11].

Quantum Mechanical Calculations

Quantum mechanical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular geometry of 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea. The B3LYP functional combined with various basis sets has been extensively employed for studying pyrazole and urea derivatives [12] [13] [14]. Studies on related compounds demonstrate that the B3LYP/6-311+G(d,p) level of theory provides reliable geometric parameters that show good agreement with experimental crystallographic data [15] [16].

The optimization of molecular geometry reveals several key structural features. The pyrazole ring maintains its characteristic planar geometry with typical bond lengths and angles [17] [18]. The C-N bonds in the pyrazole ring exhibit partial double bond character due to electron delocalization, while the N-N bond shows typical single bond characteristics [19] [20]. The benzyl substituent at the N1 position of the pyrazole can adopt various orientations relative to the pyrazole plane, with the preferred conformation determined by a balance between steric interactions and electronic effects [5] [21].

Table 2: Common DFT Methods and Basis Sets for Pyrazole-Urea Analysis

| Method/Basis Set | Application | Reference Type |

|---|---|---|

| B3LYP/6-31G(d,p) | Standard geometry optimization | Common computational chemistry practice |

| B3LYP/6-311+G(d,p) | Enhanced basis for polar molecules | Pyrazole computational studies |

| B3LYP/6-311++G(d,p) | Extended basis with diffuse functions | Urea derivative analysis |

| B3PW91/6-31G(d,p) | Alternative functional for comparison | Comparative DFT studies |

| B3PW91/6-311+G(d,p) | Enhanced basis with B3PW91 | Electronic structure calculations |

| MP2/aug-cc-pVDZ | High-level electron correlation | Conformational analysis studies |

| DFT/B3LYP/DZVP2 | Specialized for hydrogen bonding studies | Hydrogen bonding analysis |

The urea linkage represents a particularly important structural feature that has been subject to extensive theoretical investigation [22] [8]. Conformational analysis studies on substituted ureas reveal that the rotation about the C(sp2)-N bond is significantly hindered, with barrier heights typically ranging from 8.6 to 9.4 kcal/mol [5]. The presence of aromatic substituents can further modify these rotational barriers through steric and electronic effects [11] [23].

Molecular orbital calculations provide detailed information about the electron distribution within the molecule [14] [24]. The highest occupied molecular orbital typically exhibits electron density localized on the pyrazole ring and the urea carbonyl oxygen, while the lowest unoccupied molecular orbital shows significant contribution from the difluorophenyl system [24] [25]. The energy gap between these frontier orbitals influences the chemical reactivity and optical properties of the compound [26] [27].

Table 3: Typical Quantum Chemical Properties for Pyrazole-Urea Derivatives

| Orbital/Property | Typical Range for Pyrazole-Ureas | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.5 to -5.5 | Electron donor ability |

| LUMO Energy (eV) | -2.5 to -1.5 | Electron acceptor ability |

| HOMO-LUMO Gap (eV) | 3.5 to 5.0 | Chemical stability and reactivity |

| Ionization Potential (eV) | 8.0 to 9.5 | Energy required to remove electron |

| Electron Affinity (eV) | 0.5 to 2.0 | Energy released upon electron addition |

| Chemical Hardness (eV) | 1.5 to 2.5 | Resistance to charge transfer |

| Electronegativity (eV) | 4.0 to 6.0 | Tendency to attract electrons |

| Chemical Softness (eV⁻¹) | 0.2 to 0.7 | Polarizability and reactivity |

The electronic structure calculations also reveal important information about charge distribution and electrostatic potential surfaces [26] [25]. The fluorine atoms in the difluorophenyl group create regions of high electron density, while the urea nitrogen atoms exhibit partial positive charges that facilitate hydrogen bonding interactions [28]. These charge distributions are crucial for understanding the compound's biological activity and intermolecular interactions [6] [22].

Time-dependent density functional theory calculations provide insights into the optical properties and electronic transitions of the compound [29] [30]. The absorption spectra typically show characteristic bands corresponding to π→π* transitions in the aromatic systems, with the exact positions influenced by the electron-withdrawing effects of the fluorine substituents [25] [31].

Hydrogen Bonding and Noncovalent Interactions

The presence of multiple hydrogen bond donors and acceptors in 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea creates extensive opportunities for both intramolecular and intermolecular hydrogen bonding interactions. The urea moiety serves as both a hydrogen bond donor through its NH groups and a hydrogen bond acceptor through the carbonyl oxygen [22] [32] [9]. The pyrazole nitrogen atoms provide additional hydrogen bonding sites, while the fluorine atoms in the difluorophenyl group can participate in weak C-H···F interactions [28] [11].

Intramolecular hydrogen bonding plays a crucial role in determining the preferred molecular conformation [9] [23]. Studies on related pyrazole-urea derivatives reveal that intramolecular N-H···N hydrogen bonds can form between the urea NH groups and the pyrazole nitrogen atoms [7] [9]. These interactions stabilize specific conformations and influence the overall molecular geometry. The strength of these intramolecular hydrogen bonds depends on geometric factors such as bond distances and angles, as well as electronic effects from substituents [29] [28].

The difluorophenyl substituent introduces unique hydrogen bonding characteristics due to the presence of fluorine atoms [11] [33]. Research on fluorinated urea derivatives demonstrates that fluorine can participate in hydrogen bonding both as a weak acceptor and through its influence on the electronic properties of neighboring groups [28] [33]. The ortho-fluorine effect has been particularly well-studied, showing that fluorine substitution can enhance the hydrogen bonding ability of adjacent NH groups through electronic withdrawal effects [11].

Computational studies using the natural bond orbital analysis method provide quantitative information about hydrogen bonding interactions [8] [29]. These calculations reveal the energetic contributions of individual hydrogen bonds and help identify the most stable conformational arrangements [30] [23]. The presence of multiple potential hydrogen bonding sites in the molecule creates a complex network of interactions that must be considered when analyzing the overall molecular structure [22] [34].

Noncovalent interactions beyond hydrogen bonding also contribute significantly to the molecular properties and stability [35] [7]. π-π stacking interactions between aromatic rings can influence the preferred orientations of the benzyl and difluorophenyl substituents [35] [21]. Van der Waals forces and dispersion interactions provide additional stabilization, particularly important for the conformational preferences of flexible substituents [5] [34].

The study of hydrogen bonding in urea derivatives has revealed several important principles that apply to the current compound [28] [33] [23]. The urea NH groups typically adopt conformations that maximize hydrogen bonding opportunities, whether intramolecular or intermolecular [9] [36]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, capable of forming multiple simultaneous interactions [28] [33]. The geometric requirements for optimal hydrogen bonding influence the preferred molecular conformations and can lead to conformational constraints [11] [23].

Experimental techniques such as infrared spectroscopy and nuclear magnetic resonance provide valuable information about hydrogen bonding interactions in solution and solid state [32] [29]. These studies complement theoretical calculations and help validate computational predictions about molecular structure and conformational preferences [37] [22]. The combination of experimental and theoretical approaches provides a comprehensive understanding of the hydrogen bonding behavior of pyrazole-urea derivatives [8] [38].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Abney KK, Bubser M, Du Y, Kozek KA, Bridges TM, Linsdley CW, Daniels JS, Morrison RD, Wickman K, Hopkins CR, Jones CK, Weaver CD. Analgesic Effects of the GIRK Activator, VU0466551, Alone and in Combination with Morphine in Acute and Persistent Pain Models. ACS Chem Neurosci. 2019 Mar 20;10(3):1294-1299. doi: 10.1021/acschemneuro.8b00370. Epub 2018 Dec 11. Erratum in: ACS Chem Neurosci. 2019 May 15;10(5):2621. PubMed PMID: 30474955.